4-cyclobutyl-N-methylbenzamide
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Overview
Description
4-cyclobutyl-N-methylbenzamide is an organic compound characterized by a benzamide core structure with a cyclobutyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-methylbenzamide typically involves the condensation of 4-cyclobutylbenzoic acid with N-methylamine. This reaction can be facilitated by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like N,N’-diisopropylcarbodiimide (DIC) under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid-supported catalysts and automated systems can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-cyclobutyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to the development of new drugs with therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the cyclobutyl group, making it less sterically hindered and potentially less selective in its interactions.
4-cyclobutylbenzamide: Lacks the methyl group on the nitrogen, which can affect its reactivity and binding properties.
N,N-dimethylbenzamide: Contains two methyl groups on the nitrogen, leading to different steric and electronic effects compared to 4-cyclobutyl-N-methylbenzamide.
Uniqueness
This compound stands out due to the presence of both the cyclobutyl and methyl groups, which confer unique steric and electronic properties. These features can enhance its selectivity and efficacy in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
2445793-45-1 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.